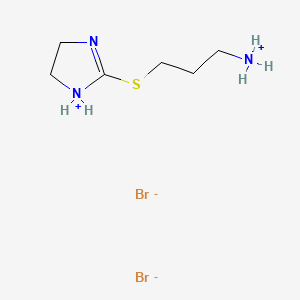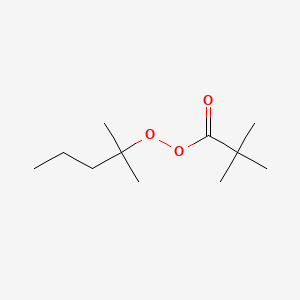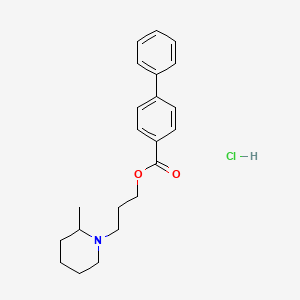
3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a piperidine ring, a phenylbenzoate moiety, and a chloride ion, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride typically involves the reaction of 2-methylpiperidine with 4-phenylbenzoic acid in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, such as temperature and pH, to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used.
Applications De Recherche Scientifique
3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate chloride
- 3-(2-Methylpiperidin-1-ium-1-yl)propyl N-phenylcarbamate chloride
Uniqueness
Compared to similar compounds, 3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride stands out due to its unique combination of a piperidine ring and a phenylbenzoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
73728-81-1 |
|---|---|
Formule moléculaire |
C22H28ClNO2 |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-yl)propyl 4-phenylbenzoate;hydrochloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)21-13-11-20(12-14-21)19-9-3-2-4-10-19;/h2-4,9-14,18H,5-8,15-17H2,1H3;1H |
Clé InChI |
NRMJFMQYIMORDD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


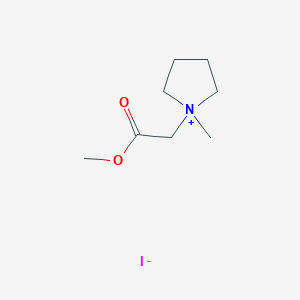
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756982.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
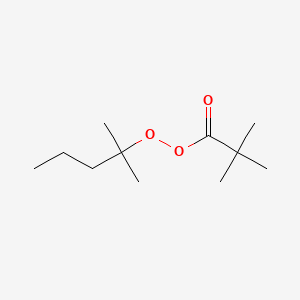

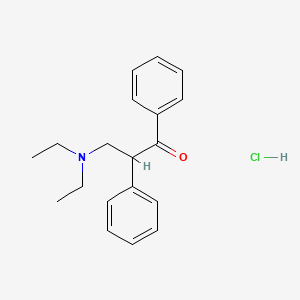


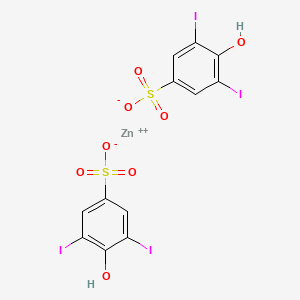
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)
